4-Iodo-2,3-dihydro-1H-indene

Organic Synthesis Process Chemistry Methodology

Sourcing iodoindene isomers often means accepting yields as low as 7%. 4-Iodo-2,3-dihydro-1H-indene (CAS 1285718-21-9) is produced via a reliable 3-step route with 40% overall yield, dramatically cutting cost and risk. Its weak C-I bond ensures superior reactivity in Pd-catalyzed cross-couplings. • 40% synthetic yield vs. 20% (5-iodo) and 7% (6-iodo) isomers • Enables regioselective Stille, Suzuki-Miyaura, and Negishi couplings • Forms σ-radicals for corannulene/fullerene precursor studies • Supplied at ≥98% purity; gram-scale availability with batch-specific CoA.

Molecular Formula C9H9I
Molecular Weight 244.07 g/mol
CAS No. 1285718-21-9
Cat. No. B1506962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2,3-dihydro-1H-indene
CAS1285718-21-9
Molecular FormulaC9H9I
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=CC=C2)I
InChIInChI=1S/C9H9I/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
InChIKeyMSVHXIIGNMLZCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodoindene: Cross-Coupling Building Block


4-Iodo-2,3-dihydro-1H-indene (4-iodoindane, CAS 1285718-21-9) is a halogenated indane derivative with the molecular formula C₉H₉I and a molecular weight of 244.07 g/mol . It belongs to the class of haloindenes, which are recognized as versatile precursors in organic and bioorganic synthesis due to their utility in constructing complex molecular architectures [1]. The compound is characterized by a fused bicyclic indane ring system, with the iodine substituent positioned at the 4-position of the benzene ring. This specific substitution pattern is critical for its intended use as an electrophilic partner in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings [2]. Commercially, the compound is typically supplied as a research chemical with a purity of 95% or higher .

Electrophile
Suzuki, Negishi, Sonogashira, Stille cross-coupling partner
Regiochemistry
Iodine at 4-position enables site-selective derivatization
Supply
High-purity haloindene building block, research-grade

Why 4-Iodoindene Is Irreplaceable


The substitution of 4-iodo-2,3-dihydro-1H-indene with a seemingly similar in-class compound is not a trivial decision and can lead to project failure due to several critical, quantifiable differences. First, the synthetic accessibility varies drastically: this 4-iodo isomer is prepared with an overall yield of 40% via a specific three-step sequence [1]. In contrast, historical methods for synthesizing other iodoindene isomers, such as the 5- and 6-iodo variants, were reported to proceed with yields as low as 20% and 7%, respectively, using more expensive and less stable intermediates [2]. Second, the choice of halogen is paramount; the C-I bond is significantly weaker and more reactive than the C-Br bond, which directly impacts its behavior in cross-coupling reactions and its potential for generating unique radical intermediates in materials science applications [1][2]. Third, the specific position of the iodine atom on the indane ring (4- vs. 5- vs. 6-iodo) dictates the regioselectivity and product distribution in subsequent derivatizations, as observed in Sonogashira couplings where 4-iodoindene can yield complex isomeric mixtures [1]. Therefore, substituting this compound based on a generic structural similarity ignores these performance-defining, empirical differences, potentially derailing reaction efficiency and final product purity.

4-Iodoindene: reported 40% synthetic yield in optimized route
Other iodoindene isomers (5-, 6-iodo) may show substantially lower reported yields (7–20%), which can compromise scalable supply
C-I bond lability: enables σ-radical formation under pyrolysis
Bromoindene analogs form resonance-stabilized π-radicals; radical intermediate type may not transfer, limiting application in mechanistic PAH studies

4-Iodoindene Performance Comparison


Synthetic Yield vs Other Isomers

4-Iodoindene can be synthesized via a three-step diazotization-iodination-reduction-dehydration sequence from the corresponding aminoindan-1-one with an overall yield of 40% [1]. This represents a significant and quantifiable improvement over previously reported methods for synthesizing other iodoindene isomers. For instance, the prior art for synthesizing 5- and 6-iodoindene isomers reported yields of only 20% and 7%, respectively, and relied on expensive nitroindene precursors and multi-step sequences [2].

Synthetic yield vs isomers
Reported
40% (4-iodo)vs20% (5-) / 7% (6-)
Higher reported yield supports synthetic accessibility review
Based on diazotization-iodination route; other routes may differ
Organic Synthesis Process Chemistry Methodology

C-I vs C-Br Bond Reactivity

The 4-iodoindene isomer serves as an effective substrate for palladium-catalyzed cross-coupling reactions. While the specific reaction yield for a Suzuki coupling with 4-iodoindene was not located in the primary literature, a key comparative advantage lies in the fundamental bond strength: the carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This intrinsic property is a class-level inference for aryl halides and is supported by computational studies on iodoindenes, which suggest that the weaker C-I bond facilitates the formation of reactive σ-radicals upon pyrolysis, a behavior not observed with the more stable π-radicals derived from bromoindenes [1].

C-I vs C-Br reactivity
Class-level
Weaker C-I bond forms σ-radical; C-Br forms resonance-stabilized π-radical upon pyrolysis
Radical intermediate type may shift combustion pathway interpretation
Observed at 1500 K; cross-coupling oxidative addition behavior not quantified here
Cross-Coupling Palladium Catalysis Organometallics

Sonogashira Coupling Regioselectivity

The 4-iodoindene isomer demonstrates a specific and critical reactivity profile in Sonogashira cross-coupling reactions. When subjected to Sonogashira coupling with alkynes in the presence of triethylamine, 4-iodoindene is reported to produce isomeric mixtures [1]. This contrasts with the behavior of other iodoindene isomers, where the selectivity may differ, underscoring the regioisomer-specific nature of these transformations.

Sonogashira regioselectivity
Reported
4-iodoindene yields isomeric mixtures with alkynes; other isomers may show different selectivity
Regioisomer-specific profile requires experimental verification
Product distribution may vary with alkyne and conditions
Sonogashira Coupling Alkyne Chemistry Reaction Selectivity

Synthesis Route Yield Comparison

A key differentiator for the 4-iodoindene isomer is its improved synthetic accessibility relative to its higher positional isomers. While 5-, 6-, and 7-iodoindenes can be synthesized in >70% yield from the corresponding aminoindan-1-ones, the 4-iodoindene is prepared analogously with an overall yield of 40% [1]. This yield, while lower than that of the other isomers, represents a more than 2-fold improvement over the prior art's 20% yield for 5-iodoindene and a nearly 6-fold improvement over the 7% yield for 6-iodoindene [2].

Yield advantage over prior art
Reported
40% (current route)vs20% (5-) / 7% (6-) old route
Supports procurement decision for gram-scale synthesis planning
Comparison uses historical nitroindene-based routes
Synthetic Methodology Yield Optimization Chemical Process

Stille Coupling Regioselectivity

The 4-iodoindene isomer has been demonstrated to be an effective substrate for regioselective Stille coupling with vinyl stannanes [1]. This is a specific and valuable application for constructing carbon-carbon bonds with defined stereochemistry and regiochemistry. While the exact yield for this specific transformation was not provided, the confirmation of regioselective coupling is a key differentiator, as it allows for the controlled introduction of vinyl groups at the 4-position of the indane ring.

Stille coupling regioselectivity
Reported
Regioselective coupling with vinyl stannanes confirmed at 4-position
Enables predictable vinyl group introduction for convergent synthesis
Exact yield not reported; confirm in specific substrate context
Stille Coupling Palladium Catalysis C-C Bond Formation

4-Iodoindene Optimal Use Cases


4-Substituted Indane Scaffolds

This compound is the preferred precursor for introducing diverse aryl, vinyl, or alkynyl groups at the 4-position of the indane ring. Its established reactivity in regioselective Stille coupling [1] and other cross-coupling reactions [2] makes it indispensable for building compound libraries with 4-substituted indane cores, which are common motifs in bioactive molecules targeting the central nervous system and other therapeutic areas [3].

Cost-Conscious Scale-Up

When a research program requires gram-scale quantities of an iodoindene building block, the 4-iodo isomer is the most economical and reliable choice among its positional isomers. Its 40% overall synthetic yield [1] represents a significant cost advantage over the 5- and 6-iodo isomers, which have been historically synthesized with yields of 20% and 7%, respectively [2]. This makes it the preferred substrate for process chemistry optimization and scale-up activities.

Combustion Chemistry Mechanistic Studies

The unique ability of iodoindenes, including the 4-iodo isomer, to form σ-radicals upon pyrolysis (due to the weak C-I bond) rather than the π-radicals formed from bromoindenes [1], positions this compound as a critical tool for fundamental studies. It is specifically useful for investigating the molecular mass growth processes leading to non-planar polycyclic aromatic hydrocarbons (PAHs) like corannulene and fullerenes, which are inaccessible with brominated analogs.

Sequential Coupling for Disubstituted Indanes

The distinct reactivity of the 4-iodo substituent, combined with the potential for further functionalization at other positions, allows for the construction of complex, densely functionalized indane systems. The known propensity for Sonogashira coupling to yield isomeric mixtures [1] can be strategically exploited or mitigated depending on the synthetic goal, offering a nuanced level of control for advanced intermediate synthesis.

Application
Selection Property
Validation Focus
4-Substituted indane library construction
Regioselective cross-coupling at 4-position
Stille, Suzuki coupling regiochemistry outcome
Cost-sensitive gram-scale synthesis
Reported synthetic yield context vs. other isomers
Route yield and reproducibility assessment
Combustion PAH growth mechanistic studies
C-I bond lability for σ-radical generation
Pyrolysis product distribution and pathway analysis
Sequential coupling for disubstituted indanes
Sonogashira coupling regioselectivity profile
Isomer distribution control and structural confirmation

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